AG-636 was developed as part of a broader effort to identify effective inhibitors of dihydroorotate dehydrogenase, which plays a pivotal role in nucleotide metabolism. It belongs to a class of compounds known as small molecule inhibitors and is classified under antineoplastic agents due to its potential to inhibit tumor growth.
The synthesis of AG-636 involves several key steps, primarily focusing on optimizing the structure for enhanced potency and selectivity against dihydroorotate dehydrogenase. The compound was synthesized through a series of chemical reactions that included the use of various reagents and solvents, followed by purification processes such as crystallization.
The specific synthesis pathway has been documented in scientific literature, detailing the conditions under which AG-636 was produced. For instance, the compound was characterized using techniques such as X-ray crystallography, which provided insights into its molecular structure and interactions with the target enzyme .
AG-636 features a complex molecular structure that facilitates its interaction with dihydroorotate dehydrogenase. The crystal structure analysis revealed that AG-636 adopts a specific conformation that is crucial for its inhibitory activity. Key data points from structural studies include:
AG-636 primarily acts by inhibiting dihydroorotate dehydrogenase, thereby disrupting the pyrimidine biosynthesis pathway. This inhibition leads to a decrease in nucleotide availability, which is essential for DNA and RNA synthesis in rapidly dividing cells, such as cancer cells.
In vitro studies have demonstrated that AG-636 effectively reduces cell proliferation in various acute myeloid leukemia cell lines by inducing differentiation and apoptosis . The compound's mechanism involves complex biochemical interactions that have been explored through metabolic profiling and proteomic analyses.
The mechanism of action for AG-636 centers around its role as an inhibitor of dihydroorotate dehydrogenase. By blocking this enzyme, AG-636 halts the conversion of dihydroorotate to orotate, leading to a depletion of pyrimidine nucleotides. This process has significant implications for cancer therapy:
AG-636 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a therapeutic agent and influence its bioavailability and pharmacokinetics.
AG-636 is primarily investigated for its applications in cancer therapeutics, particularly:
AG-636 represents a targeted therapeutic strategy in oncology by inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Pyrimidine nucleotides are fundamental for DNA/RNA synthesis, cellular proliferation, and metabolic adaptation in cancer cells. Malignant cells, particularly in hematologic malignancies, exhibit heightened dependence on de novo pyrimidine synthesis due to their rapid proliferation and limited salvage pathway activity. This metabolic vulnerability positions DHODH as a compelling target. AG-636, developed by Agios Pharmaceuticals, is a novel, orally bioavailable DHODH inhibitor designed to exploit this dependency. Its discovery emerged from efforts to overcome limitations of earlier DHODH inhibitors (e.g., brequinar, leflunomide), such as suboptimal potency or pharmacokinetics, thereby offering a refined approach to disrupt cancer cell metabolism and differentiation.
DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate, coupled to the mitochondrial electron transport chain via ubiquinone. Inhibition depletes uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UTP, CTP), crippling processes requiring nucleic acid synthesis, such as DNA replication and RNA transcription [5] [9]. Crucially, cancer cells—especially in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL)—display "selective vulnerability" to pyrimidine starvation due to:
Table 1: Metabolic Consequences of DHODH Inhibition in Cancer Cells
| Affected Pathway | Key Alterations | Functional Impact |
|---|---|---|
| Pyrimidine Nucleotide Pool | ↓ UMP, UTP, CTP; ↑ dihydroorotate, N-carbamoyl-aspartate | Impaired DNA/RNA synthesis, cell cycle arrest |
| Purine Metabolism | ↓ 5'-Phosphoribosyl-N-formylglycinamide | Disrupted purine nucleotide synthesis |
| Mitochondrial Respiration | ↓ Oxygen consumption, ↓ ATP generation | AMPK activation, metabolic crisis |
| Lipid Peroxidation | ↑ Very long-chain polyunsaturated fatty acid (VLC-PUFA) phosphatidylcholines | Ferroptosis sensitization |
AG-636’s efficacy extends beyond cytotoxicity. In AML models, DHODH inhibition triggers AMPK-mediated stress responses and upregulates pro-apoptotic proteins (e.g., TP53, PUMA, NOXA), eroding mitochondrial integrity [8]. Additionally, it reshapes phospholipid metabolism by reducing cytidine diphosphate (CDP)-choline, steering phosphatidylcholine synthesis toward ferroptosis-susceptible species—a mechanism exploitable in immunotherapy combinations [10].
AG-636 emerged from structure-based optimization efforts focused on improving potency, selectivity, and oral bioavailability. Its chemical structure (molecular weight: 343.38 g/mol; formula: C₂₁H₁₇N₃O₂; CAS: 1623416-31-8) features a core pharmacophore enabling high-affinity interaction with DHODH’s ubiquinone-binding site [1] [6]. Key structural attributes include:
Table 2: Preclinical Profile of AG-636 in Hematologic Malignancies
| Model System | Key Findings | Rescue by Uridine |
|---|---|---|
| In Vitro (AML/lymphoma lines) | - Potent anti-proliferation (IC₅₀: low nM range) [1] [8] - Induction of CD11b⁺/CD14⁺ differentiation [8] | Yes [8] |
| In Vivo (DLBCL xenograft) | - Dose-dependent tumor regression (10–100 mg/kg BID) [1] - Complete responses in OCILY19 models [1] | Not tested |
| In Vivo (AML PDX) | - Extended survival in MOLM13 models [8] - Reduced leukemic burden in bone marrow [8] | Yes [8] |
AG-636’s efficacy is underscored by its ability to penetrate the mitochondrial membrane and sustain target engagement. In DLBCL xenografts, twice-daily oral dosing (14 days) achieved robust tumor growth inhibition correlating with pyrimidine depletion markers [1] [6]. Transcriptomic analyses in solid tumors further revealed an unexpected immune-modulatory role: DHODH inhibition upregulates antigen presentation machinery (e.g., MHC-I, TAP1) via RNA polymerase II elongation control, priming tumors for T-cell recognition [7]. This positions AG-636 as a dual-acting agent—directly antineoplastic and immune-sensitizing.
AG-636 is distinguished from predecessors (e.g., brequinar) by its optimized pharmacokinetics, including high oral bioavailability and sustained plasma exposure, enabling clinically feasible dosing regimens [1]. Its progression to Phase I trials for relapsed/refractory lymphoma (NCT03834584) and planned studies in myeloid malignancies validate its translational promise [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2